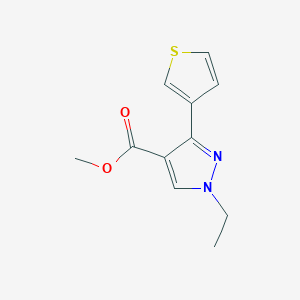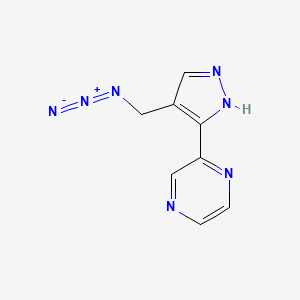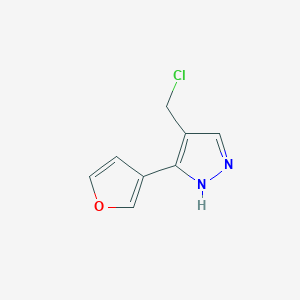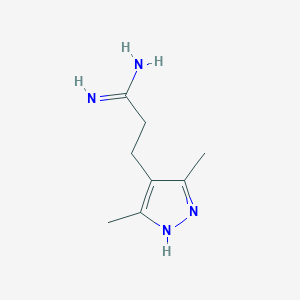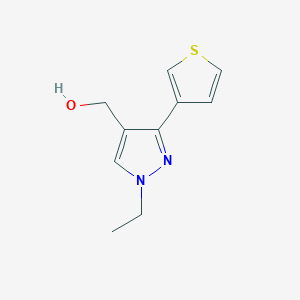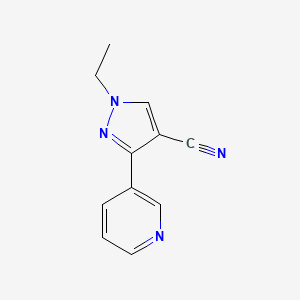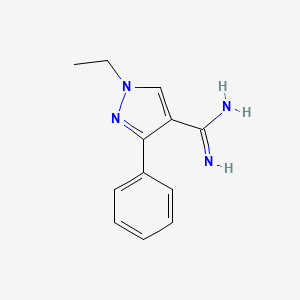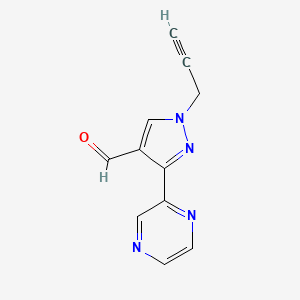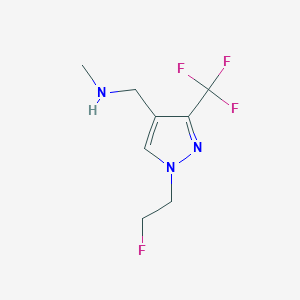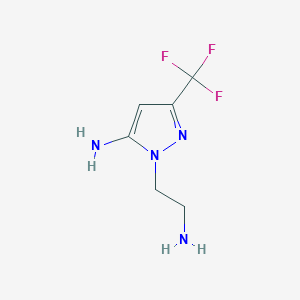
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, commonly referred to as E-3MTA, is a synthetic organic compound that has many applications in scientific research. It is a derivative of azetidine, a heterocyclic compound containing three carbon atoms, and is characterized by a trifluoromethyl group attached to the nitrogen atom. E-3MTA has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug synthesis.
Scientific Research Applications
Spectroscopic Investigation and Cytotoxicity
Two novel N-maleanilinic acid derivatives, closely related to the target compound, were synthesized and investigated using spectroscopic techniques including FT-IR, X-ray diffraction, and thermal analyses. These studies aimed to correlate the structures of these derivatives with experimental techniques and theoretical calculations. The derivatives showed effectiveness against carcinoma cells, suggesting potential therapeutic applications in cancer treatment (Zayed, El-desawy, & Eladly, 2019).
Antioxidant Properties
Research on thioctic (lipoic) acid and its reduced form, dihydrolipoic acid, has indicated their antioxidant properties, which could be partially responsible for their therapeutic potential in diseases characterized by enhanced free radical peroxidation of membrane phospholipids (Kagan et al., 1992).
Antibacterial Activity
Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, representing a class of heteroatom-activated beta-lactam antibiotics, were synthesized and showed significant activity predominantly against Gram-negative bacteria, highlighting their potential as antimicrobial agents (Woulfe & Miller, 1985).
Drug Metabolism
A study on the in vitro metabolism of a spiro oxetane-containing compound demonstrated the involvement of microsomal epoxide hydrolase in the hydration and ring opening of the oxetanyl moiety, offering insights into the metabolic pathways of oxetane-containing pharmaceuticals (Li et al., 2016).
Microwave-Assisted Synthesis
An efficient protocol for synthesizing 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives using microwave assistance and ytterbium triflate catalyst was developed. These compounds serve as building blocks in the synthesis of biologically active compounds, demonstrating the versatility of the target compound in facilitating rapid preparation of complex molecules (Tolstoluzhsky et al., 2008).
properties
IUPAC Name |
(E)-4-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO4/c1-17-8(9(10,11)12)4-13(5-8)6(14)2-3-7(15)16/h2-3H,4-5H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIONLKJWZJKMFI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CN(C1)C(=O)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



